REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([O:12][CH2:13][CH3:14])[CH:6]=1)C.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][OH:3])=[CH:6][C:7]=1[O:12][CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed on completion of addition
|
Type
|
CUSTOM
|
Details
|
to reach 0° C.
|
Type
|
CUSTOM
|
Details
|
(1 h)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
the excess hydride was quenched by cautious addition of 1N HCl
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CO)C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |